molecular formula C16H18N6O B3831728 N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B3831728
M. Wt: 310.35 g/mol
InChI Key: JHSSHAIKFFUPEU-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-imidazol-1-ylbenzaldehyde with 2-methyl-3-(1,2,4-triazol-1-yl)propanamide under controlled conditions. The reaction is often facilitated by catalysts and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or enzyme active sites, altering their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide is unique due to the combination of both imidazole and triazole rings in a single molecule.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-13(9-22-12-18-10-20-22)16(23)19-8-14-4-2-3-5-15(14)21-7-6-17-11-21/h2-7,10-13H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSSHAIKFFUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
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N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

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